3A,7a-dihydro-1H-indol-3-yl acetate
Description
Historical Context and Evolution of Dihydroindole Synthesis
The journey of indole (B1671886) chemistry began in 1866 when Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This foundational work paved the way for the development of numerous methods for creating both indoles and their derivatives. One of the most venerable and reliable methods is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.orgresearchgate.net While primarily used for substituted indoles, it can be adapted to produce the parent indole from phenylhydrazine (B124118) and pyruvic acid. wikipedia.org
Over the years, synthetic strategies have evolved significantly. The Madelung synthesis involves the base-catalyzed cyclization of 2-(acylamino)-toluenes, though it often requires harsh conditions. bhu.ac.in A major advancement came with the Leimgruber–Batcho indole synthesis in 1976, which provides a high-yielding and efficient route to indoles and their substituted variants, making it particularly valuable in the pharmaceutical industry. wikipedia.org
The synthesis of the dihydroindole (indoline) core structure often involves the reduction of the corresponding indole. nih.gov The catalytic hydrogenation of indoles is a common, atom-economical approach. acs.org Historically, reagents like zinc in phosphoric acid were used to produce indoline (B122111) from indole. wikipedia.org More modern methods have focused on developing efficient and robust catalysts, such as triarylboranes, to facilitate this transformation under various conditions. acs.org Other strategies include transition metal-free aminations of aryl chlorides, which offer alternative pathways to N-substituted 2,3-dihydroindoles. acs.org
Significance of the Dihydroindole Moiety as a Synthetic Target and Intermediate
The dihydroindole scaffold is a prevalent and versatile heterocyclic system that forms the structural basis of countless natural products, pharmaceuticals, and advanced materials. semanticscholar.orgnih.gov Its importance is underscored by its presence in a wide array of bioactive molecules. semanticscholar.org
Key areas of significance include:
Pharmaceuticals: Dihydroindole derivatives have found therapeutic applications as anticancer, antitumor, and antihypertension agents. acs.org The non-coplanar structure of the indoline scaffold can enhance water solubility, a desirable trait in drug design, while the benzene (B151609) ring can engage in hydrophobic interactions with protein residues. acs.org The scaffold is considered a crucial element for drug discovery. nih.gov
Neuroprotective and Antioxidant Agents: Research has highlighted 2,3-dihydroindoles as promising agents for developing new compounds with neuroprotective and antioxidant properties. nih.gov
Synthetic Intermediates: The dihydroindole moiety serves as a valuable intermediate in organic synthesis. For instance, it can be dehydrogenated to form the corresponding indole, providing a strategic route to complex indole-containing molecules. acs.org The reactivity of the scaffold allows for further functionalization to create diverse molecular architectures. nih.gov
The broad utility of the dihydroindole moiety in synthesizing biologically active compounds makes it a continuous focus of research and development in synthetic chemistry. semanticscholar.org
Scope and Challenges in Dihydroindole Chemistry
The chemistry of dihydroindoles, while rich with opportunity, is not without its challenges. A primary issue is the stability of the dihydroindole ring itself.
Notable challenges include:
Oxidation: Dihydroindoles are often sensitive to oxidation, which can lead to the aromatization of the ring system back to the corresponding indole. nih.gov This can occur during purification processes or even upon standing in solution, complicating handling and storage. nih.gov
Catalyst Deactivation: In catalytic hydrogenation reactions to produce indolines from indoles, the indoline product itself can sometimes cause deactivation of the catalyst. acs.org This limits the efficiency and practicality of certain synthetic routes.
Reaction Conditions: Early synthetic methods often required harsh conditions, such as high temperatures, limiting their applicability to molecules with sensitive functional groups. bhu.ac.in While modern methods have made strides in using milder conditions, the development of robust and broadly applicable synthetic protocols remains an active area of research. acs.org
Selectivity: Achieving regioselectivity in the functionalization of the dihydroindole scaffold can be complex. The presence of multiple reactive sites requires careful control of reaction conditions and reagents to achieve the desired substitution pattern. researchgate.net
Despite these hurdles, ongoing research continues to expand the synthetic toolbox, addressing these limitations and unlocking the full potential of the dihydroindole scaffold in novel applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3a,7a-dihydro-1H-indol-3-yl acetate |
InChI |
InChI=1S/C10H11NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,8-9,11H,1H3 |
InChI Key |
DICBQEWGBMWJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CNC2C1C=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 3a,7a Dihydro 1h Indol 3 Yl Acetate and Dihydroindole Intermediates
Mechanistic Elucidation of Dihydroindole Formation Pathways
The synthesis of the dihydroindole framework can be achieved through several mechanistic routes, primarily involving cycloaddition and rearrangement processes or reductive methods.
The formation of dihydroindoles, including the specific [3a,7a]-dihydroindole structure, can be accomplished through sophisticated tandem reactions. One such pathway involves the reaction of a donor/acceptor carbene precursor with unactivated arenes. nih.gov Computational studies suggest that this formal cycloaddition proceeds through a multi-step sequence:
Arene Cyclopropanation : The carbene initially forms a cyclopropane (B1198618) ring with the arene.
6π Electrocyclization : The cyclopropane intermediate undergoes a 6π electrocyclization.
6π Electrocyclic Ring-Opening : This is followed by a ring-opening step.
3,5-Sigmatropic Rearrangement : The final step is a 3,5-sigmatropic rearrangement that yields the [3a,7a]-dihydroindole product. nih.gov
This tandem process can result in a mixture of [3+2]-cycloadducts and [3a,7a]-dihydroindoles. nih.gov Another approach involves a gold-catalyzed rearrangement of propargyl benzyl (B1604629) ethers, which can lead to the formation of α,β-unsaturated ketones. These intermediates can then undergo a [4+2] cycloaddition reaction with an allenoate, catalyzed by a nitrogen-containing Lewis base, to construct polycyclic indole (B1671886) frameworks. nih.gov Furthermore, dearomative Cope rearrangements, a type of sigmatropic rearrangement, can generate complex dihydroindole products with vicinal stereocenters. nih.gov
Reductive pathways offer a common strategy for synthesizing 2,3-dihydroindoles (indolines) from corresponding indole or oxindole (B195798) precursors. nih.gov
One method involves the reduction of the double bond in (2-oxoindolin-3-yl)cyanoacetic acids using a Zn/aq. HCl system, followed by decarboxylation to yield 2-oxindole-3-acetonitriles. nih.gov These nitriles can then be reduced to the corresponding 2,3-dihydroindoles. The reduction of the nitrile group can be achieved using reagents like sodium borohydride (B1222165) with iodine, which generates borane (B79455) (BH₃) in situ. However, this method can sometimes lead to partial aromatization of the pyrroline (B1223166) ring as a side reaction. nih.gov
Catalytic hydrogenation is another key reductive method. The hydrogenation of indoles to indolines can be catalyzed by shelf-stable triarylboranes. Mechanistic studies reveal that this process involves a frustrated Lewis pair (FLP) system. Initially, H₂ cleavage is mediated by an FLP comprising the indole C3-carbon and the boron atom. After the formation of the indoline (B122111), the mechanism switches to an FLP system involving the indoline nitrogen and the boron atom for subsequent H₂ activation. acs.org Selective reduction of specific functional groups within the precursor molecule can also be achieved, for instance, using a sodium borohydride/nickel chloride system for the reduction of a cyano group. nih.gov
Rearrangement Reactions Involving the Dihydroindole Acetate (B1210297) Scaffold
The dihydroindole acetate structure is susceptible to various rearrangement reactions, which are fundamental in creating molecular diversity and complexity. These are often driven by thermal energy, acid catalysis, or the inherent strain within the molecule.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These reactions are defined by an order term [i,j], indicating the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org
The nih.govnih.gov-sigmatropic rearrangement, such as the Cope and Claisen rearrangements, is a well-studied class of these transformations. wikipedia.orgnumberanalytics.comlibretexts.org In the context of dihydroindoles, a diastereoselective indole-dearomative Cope rearrangement has been reported. The stereochemical outcome of such reactions is often highly selective and can be rationalized by a closed, chair-like transition state. nih.gov
The stereochemistry of the migrating group is a critical aspect of sigmatropic rearrangements, governed by orbital symmetry rules. The Woodward-Hoffmann rules predict that thermal, concerted nih.govnih.gov-sigmatropic rearrangements of a carbon center should proceed with inversion of configuration at the migrating group. This has been experimentally verified in the rearrangement of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate to exo-norbornenyl acetate, where the migrating acetate-bearing carbon cleanly inverts its configuration. This principle has direct stereochemical implications for any nih.govnih.gov-rearrangement involving the 3A,7a-dihydro-1H-indol-3-yl acetate scaffold. Conversely, nih.govacs.org-shifts are predicted to proceed with retention of configuration.
Acid catalysis can induce significant structural changes in the indole scaffold. In one instance, attempts to synthesize a 3,4-macrocyclized indole unexpectedly led to a novel tetracyclic indole skeleton through an intramolecular acid-catalyzed cascade reaction that involved a ring contraction. nih.gov Similarly, 2-acetylindoles have been observed to rearrange to 3-acetylindoles when heated with polyphosphoric acid (PPA). researchgate.net
Thermal conditions can also drive rearrangements. The formation of [3a,7a]-dihydroindoles from carbene precursors occurs upon heating, indicating a thermal component to the key sigmatropic rearrangement step. nih.gov The diastereoselectivity of certain dearomative Cope rearrangements has also been shown to be temperature-dependent, with higher temperatures leading to lower selectivity. nih.gov
Catalytic Transformations of Dihydroindole Acetates
Catalysis provides a powerful tool for the selective functionalization of indole and dihydroindole structures, including those bearing acetate groups. Rhodium catalysis has been successfully employed for the site-selective C2-allylation, crotylation, and prenylation of indoles using allylic acetates as reagents. nih.gov This demonstrates that the acetate can act as a leaving group in transition-metal-catalyzed cross-coupling reactions.
Furthermore, tandem catalytic systems have been developed to construct complex indole derivatives. A sequential process using a gold complex for an initial rearrangement followed by an organocatalyst for a subsequent cycloaddition highlights the potential for multi-catalyst systems in transforming indole precursors. nih.gov Palladium catalysts are also widely used, for instance, in the annulation of anilines with bromoalkynes to form 2-phenylindoles. organic-chemistry.org These examples underscore the broad utility of transition metal catalysis in manipulating indole-related scaffolds, suggesting that a compound like this compound could serve as a substrate for various catalytic transformations, likely involving the activation or displacement of the acetate group.
Exploration of Metal-Mediated Derivatizations
The functionalization of indole scaffolds through metal-catalyzed reactions represents a powerful strategy for creating complex molecules. Palladium-catalyzed reactions, in particular, have been explored for the derivatization of indolylmethyl acetates. nih.gov These reactions often proceed through a Tsuji-Trost-type mechanism involving a plausible η³-indolyl-palladium intermediate. nih.gov
The reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles has been shown to yield not only the expected substitution at the C1′ position but also an unprecedented attack at the C3 position of the indole ring. nih.gov The selectivity between these two positions (C1′ vs. C3) is highly dependent on the reaction conditions, including the nature of the nitrogen-protecting group and the choice of ligand. nih.gov For instance, the use of a bidentate bisphosphine ligand like dppf in a mixture of K₂CO₃/NaH as the base in DMSO at 100 °C can drive the conversion of the starting material up to 98%. nih.gov
Detailed research findings highlight the critical role of ligands in controlling the reaction's outcome. The table below summarizes the influence of different ligands on the conversion and selectivity of the palladium-catalyzed reaction of an N-protected indolylmethyl acetate.
| Ligand | Base | Solvent | Temperature (°C) | Conversion (%) | C1′/C3 Ratio |
| dppf | K₂CO₃/NaH | DMSO | 100 | 98 | 46/54 |
This table illustrates the influence of the dppf ligand on reaction conversion and selectivity as described in the source material. nih.gov
These metal-mediated approaches provide a pathway to functionalize the preformed indole ring, which is a valuable tool for accessing a variety of synthetic targets relevant in drug discovery and materials science. nih.gov
Organocatalytic Applications in Dihydroindole Chemistry
Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering unique pathways for the functionalization of indoles and their derivatives. rsc.org This approach avoids the use of metals and often provides high levels of stereocontrol. In the context of dihydroindole chemistry, organocatalysis is instrumental in the asymmetric synthesis of complex chiral heterocycles. acs.org
Strategic design of indole-based platform molecules, such as indolylmethanols, allows for a variety of organocatalytic asymmetric reactions, including cycloadditions, cyclizations, and dearomatization reactions. acs.org These methods are characterized by high step and atom economy and can produce five- to seven-membered heterocycles with excellent enantioselectivity. acs.org
Key strategies in this field include:
Asymmetric Cycloadditions: Using chiral organocatalysts to control the stereochemical outcome of reactions that form new rings.
Domino Reactions: Designing a cascade of reactions where a single catalytic event initiates the formation of multiple bonds and stereocenters in one pot. An example is the organocatalytic triple Michael domino reaction to form fully functionalized cyclopentanes bearing an oxindole moiety. nih.gov
Atroposelective Synthesis: Constructing axially chiral indole derivatives, which are of growing importance in medicinal chemistry and materials science, by overcoming challenges like lower rotational barriers compared to six-membered biaryls. acs.org
Cinchona alkaloids, for example, have been successfully used as catalysts in the stereodivergent synthesis of dihydroquinolinones, which are structurally related to dihydroindoles. nih.gov These catalysts facilitate the addition of nucleophiles to electrophiles under mild conditions, yielding products with adjacent quaternary and tertiary stereogenic centers in high yields and stereoselectivities. nih.gov The ability to control both relative and absolute configuration is a hallmark of these organocatalytic systems. nih.gov
Electrophilic and Nucleophilic Reactivity of the Dihydroindole Acetate System
The dihydroindole acetate system possesses a dual reactivity profile, capable of acting as both an electrophile and a nucleophile, depending on the reaction conditions and partners.
The indole ring is inherently electron-rich, making it a potent nucleophile. researchgate.net The C3 position is typically the most nucleophilic site, readily reacting with a variety of electrophiles. researchgate.netnih.gov The nucleophilicity of indoles has been systematically studied by measuring the kinetics of their reactions with reference electrophiles, allowing for the determination of nucleophilicity parameters (N and s). nih.gov The presence of substituents on the indole ring can modulate this reactivity; for instance, a methyl group at the C2 position can sterically hinder the approach of an electrophile to the C3 position. nih.gov The N-H proton is also slightly acidic and can be deprotonated under basic conditions, turning the nitrogen atom into a reactive nucleophilic center for reactions like N-alkylation. researchgate.netmdpi.com
Conversely, the acetate group in this compound allows the molecule to act as an electrophile precursor. Under metal-free conditions, activated indolyl carbinols or their acetate derivatives can form transient indole methide intermediates. nih.gov These intermediates are highly electrophilic and can be trapped by various nucleophiles. nih.gov In palladium-catalyzed reactions, the acetate acts as a leaving group to facilitate the formation of an electrophilic η³-indolyl-palladium complex, which then undergoes nucleophilic attack. nih.gov This electrophilic character is central to the derivatization strategies discussed in the context of metal-mediated reactions. nih.gov
Furthermore, the electrophilic functionalization of the indole core itself can be achieved. For instance, the use of hypervalent iodine reagents can promote intramolecular electrophilic N-H and C-H bond functionalization to construct 2,3-disubstituted indoles. nih.gov This highlights the tunability of the indole system's electronic properties to favor electrophilic transformations.
Advanced Spectroscopic and Analytical Characterization of 3a,7a Dihydro 1h Indol 3 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.
Comprehensive 1D NMR Analysis (¹H, ¹³C, ¹⁵N)
One-dimensional NMR provides fundamental information about the chemical environment of specific nuclei.
¹H NMR: Proton NMR would reveal the number of different types of protons in 3a,7a-dihydro-1H-indol-3-yl acetate (B1210297) and their connectivity. The dihydro nature of the indolyl ring would result in signals in the aliphatic region, a significant deviation from the aromatic signals seen in indole (B1671886) itself. The acetate group would show a characteristic singlet for the methyl protons.
¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The reduction of the indole ring would shift the signals for the dihydro carbons to a higher field (lower ppm) compared to the aromatic carbons of indole. The carbonyl carbon of the acetate group would appear at a characteristic downfield position.
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing compounds. osi.lvscispace.combohrium.com For 3a,7a-dihydro-1H-indol-3-yl acetate, the ¹⁵N chemical shift would be indicative of a saturated heterocyclic amine, differing significantly from the pyrrolic nitrogen in indole. scispace.com The analysis of ¹⁵N-labeled indole has been shown to provide important structural information through the observation of isotopic shifts in ¹³C NMR spectra. osi.lvbohrium.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related compounds. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on Acetate (CH₃) | ~2.0 | Singlet |
| H-3 | ~5.0-5.5 | Multiplet |
| Protons on C4, C5, C6, C7 | ~1.5-3.0 | Complex Multiplets |
| H on Nitrogen (N-H) | ~3.0-4.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related compounds. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| Acetate (C=O) | ~170 |
| Acetate (CH₃) | ~21 |
| C-3 | ~70-75 |
| C-3a | ~40-45 |
| C-7a | ~50-55 |
| C-4, C-5, C-6, C-7 | ~20-40 |
Advanced 2D NMR Techniques
Two-dimensional NMR experiments provide correlations between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the dihydro-indole ring system, helping to trace the connectivity of the aliphatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY would reveal the entire spin system of coupled protons, which would be particularly useful for assigning the complex multiplets of the dihydro portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals in the dihydro-indole ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons, which is critical for determining the stereochemistry of the molecule, particularly the relative orientation of the acetate group and the protons on the dihydro-indole ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of a molecule.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules. nih.govjabonline.in For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion would provide the exact molecular formula. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, yielding structural information. Key fragmentation pathways would likely involve the loss of the acetate group.
Atmospheric Pressure Chemical Ionization (APCI-MS)
APCI is another soft ionization technique that is often used for less polar, thermally stable compounds. wikipedia.org It can be a complementary technique to ESI. wikipedia.org For this compound, APCI-MS would also be expected to generate a protonated molecular ion [M+H]⁺. The fragmentation patterns observed in APCI-MS/MS can sometimes differ from those in ESI-MS/MS, providing additional structural clues.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a valuable tool for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values based on general principles and data for related compounds. Actual values may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (Ester) | 1735-1750 | Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
| N-H Bend | 1550-1650 | Medium |
Studies on related indole derivatives have shown that the vibrational frequencies can be sensitive to the local environment, such as the polarity of the solvent. nih.gov The investigation of hydrogen bonding in indole-ketone complexes has been conducted using FTIR spectroscopy, highlighting the utility of this technique in studying intermolecular interactions. mdpi.comnih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone analytical technique for the verification of a synthesized compound's empirical and molecular formula. By quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), a direct comparison can be made between the experimentally determined composition and the theoretically calculated values derived from the compound's proposed chemical formula.
For this compound, with the molecular formula C₁₀H₁₁NO₂, the theoretical elemental composition has been calculated. While specific experimental data for this compound is not widely available in the surveyed scientific literature, the table below outlines the expected values that would confirm the stoichiometry of a pure sample.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 67.02 | Data not available in reviewed literature |
| Hydrogen (H) | 6.19 | Data not available in reviewed literature |
| Nitrogen (N) | 7.82 | Data not available in reviewed literature |
| Oxygen (O) | 17.86 | Data not available in reviewed literature |
A close correlation between the experimental and theoretical percentages for each element would provide strong evidence for the successful synthesis and purity of this compound.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for establishing the absolute configuration of chiral centers. The molecule of this compound possesses stereocenters, making this analysis essential for its complete characterization.
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the atomic positions can be resolved.
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, such an analysis would yield the crystallographic data detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₂ |
| Formula Weight | 177.20 g/mol |
| Crystal System | Data not available in reviewed literature |
| Space Group | Data not available in reviewed literature |
| Unit Cell Dimensions (a, b, c) | Data not available in reviewed literature |
| Unit Cell Angles (α, β, γ) | Data not available in reviewed literature |
| Volume | Data not available in reviewed literature |
| Z (Molecules per unit cell) | Data not available in reviewed literature |
| Calculated Density | Data not available in reviewed literature |
The determination of these parameters would provide irrefutable proof of the molecular structure and the specific stereochemistry of this compound, which is critical for understanding its chemical properties and potential applications.
3a,7a Dihydro 1h Indol 3 Yl Acetate As a Synthetic Intermediate and Building Block
Utilization in the Synthesis of Complex Chemical Structures and Analogues
The 3a,7a-dihydro-1H-indole skeleton, particularly when functionalized with a reactive group like acetate (B1210297), serves as a powerful building block for accessing intricate chemical structures, including various alkaloid frameworks and polycyclic systems. The inherent reactivity of the dihydroindole ring and the potential of the acetate group to act as a leaving group or be transformed into other functionalities are key to its synthetic utility.
Research has demonstrated that dearomative cycloaddition reactions of substituted indoles are a potent strategy for constructing complex, three-dimensional molecules containing a dihydroindole core. For instance, the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations provides a direct route to cyclohepta[b]indoles. semanticscholar.org These seven-membered ring-fused indoles are central to the structure of numerous bioactive natural products, such as the pentacyclic ambiguine (B12290726) alkaloids. semanticscholar.org The resulting cycloadducts are formed with high diastereoselectivity and can be further elaborated, showcasing the potential of in-situ generated dihydroindole intermediates in complex synthesis. semanticscholar.org
Furthermore, intramolecular Diels-Alder reactions of 3-(1H-indol-3-yl)-2-propenoates, which bear structural similarity to the target compound, lead to the formation of fused indole (B1671886) compounds. Depending on the reaction conditions, both indoline (B122111) (dihydroindole) and fully aromatic indole products can be obtained, highlighting the synthetic control that can be exerted over the dihydroindole system.
The functional handle at the 3-position is also crucial. For example, 1-acetyl-1H-indol-3-yl acetate, a related compound, can participate in condensation reactions. Its reaction with a dibrominated carboxaldehyde in acetic anhydride (B1165640) yields a complex 3-(1-acetyl-1H-indol-3-yl)-7,9-dibromo-2-oxo-2H,5H-pyrano[3,2-c]chromene-5,8-diyl diacetate. This demonstrates how the indole-3-acetate (B1200044) moiety can be a linchpin in the assembly of elaborate heterocyclic systems with potential applications as fluorescent dyes or kinase inhibitors.
The strategic application of these and similar methodologies allows chemists to leverage the dihydroindole scaffold for the efficient construction of complex natural product analogues and other novel chemical entities.
Table 1: Examples of Complex Structures Derived from Indole-Based Precursors
| Precursor Type | Reaction Type | Complex Structure Formed | Significance |
| 3-Alkenylindoles | Dearomative (4+3) Cycloaddition | Cyclohepta[b]indoles | Core of ambiguine alkaloids semanticscholar.org |
| 3-(1H-Indol-3-yl)-2-propenoates | Intramolecular Diels-Alder | Fused Indole Compounds | Access to polycyclic indole systems |
| 1-Acetyl-1H-indol-3-yl acetate | Knoevenagel Condensation | Pyrano[3,2-c]chromene derivatives | Scaffolds for potential kinase inhibitors |
Precursor for Functionalized Dihydroindole Derivatives
The 3a,7a-dihydro-1H-indol-3-yl acetate scaffold is an excellent starting point for generating a wide array of other functionalized dihydroindole derivatives. The dihydroindole core itself can be subjected to various transformations, and the acetate group can be hydrolyzed or substituted to introduce new functionalities.
A common strategy for accessing dihydroindoles is the reduction of the corresponding indole derivatives. nih.gov For this to be effective, the indole ring typically needs to be activated by an electron-withdrawing group. The acetyl group, often related to the acetate functionality through synthesis or interconversion, can serve this purpose. Once the dihydroindole is formed, it can be further modified. For example, polyfunctional 2-oxindoles can be chemoselectively reduced to yield new 2,3-dihydroindole derivatives, providing a pathway to analogues of neuroprotective agents like melatonin. nih.gov
The utility of 3-functionalized indoles as precursors is well-documented. For instance, 3-cyanoacetyl indoles are versatile intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net Through multicomponent reactions, these precursors can be converted into highly substituted pyridine (B92270) and pyran derivatives fused with or bearing the indole moiety. researchgate.net This highlights how a functional group at the 3-position of an indole or dihydroindole can direct the formation of entirely new heterocyclic rings.
Palladium-catalyzed reactions have also emerged as a powerful tool for functionalizing the indole nucleus. Domino C4-arylation/3,2-carbonyl migration of 3-acetylindoles allows for the synthesis of C4-arylated acetylindoles. nih.govnih.gov This process not only functionalizes the dihydroindole core but also rearranges the carbon skeleton, leading to novel structural motifs. The resulting products can then be used in the synthesis of natural products like pityiacitrin. nih.gov
Table 2: Functionalization of Dihydroindole Precursors
| Precursor | Reagents/Conditions | Resulting Functionalized Derivative |
| Polyfunctional 2-oxindoles | Various boron hydrides | Chemoselectively reduced 2,3-dihydroindoles nih.gov |
| 3-Cyanoacetyl indoles | Multicomponent reactions with aldehydes, etc. | Indole-substituted pyridines and pyrans researchgate.net |
| 3-Acetylindoles | Iodoarenes, Pd(II) catalyst | C4-arylated acetylindoles via domino reaction nih.govnih.gov |
Theoretical and Computational Investigations of 3a,7a Dihydro 1h Indol 3 Yl Acetate
Conformational Landscape Analysis and Stereochemical Prediction:No computational analyses of the conformational isomers, their relative energies, or predictions of the stereochemical outcomes of reactions involving this compound are available.
While research exists on related indole (B1671886) derivatives, such as oxindoles and other indolyl acetates, the strict requirement to focus solely on 3a,7a-dihydro-1H-indol-3-yl acetate (B1210297) prevents the inclusion of this information. Extrapolating data from different, albeit related, molecules would not meet the standard of scientific accuracy for an article on this specific compound.
Therefore, the generation of a detailed and authoritative article on the theoretical and computational investigations of 3a,7a-dihydro-1H-indol-3-yl acetate is not feasible at this time due to the lack of primary research on the subject.
Future Research Directions and Emerging Trends in Dihydroindole Acetate Chemistry
Development of Asymmetric Synthetic Methodologies
The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly for the development of pharmaceuticals. Future efforts in the synthesis of chiral dihydroindole acetates will undoubtedly focus on the refinement and discovery of novel asymmetric methodologies.
A significant area of advancement lies in the catalytic asymmetric hydrogenation of indole (B1671886) precursors. While methods exist for the hydrogenation of N-protected indoles, the development of techniques for unprotected indoles remains a challenge. acs.org The use of chiral catalysts, such as those based on rhodium complexes with chiral bisphosphine ligands like PhTRAP, has shown promise in the highly enantioselective hydrogenation of N-protected indoles to yield chiral indolines. chemical.ai Future work will likely involve the design of new ligands that can effectively control the stereochemistry of the hydrogenation of a wider range of indole substrates, including those with diverse substitution patterns.
Another promising approach is the use of chiral Brønsted acids as organocatalysts. These metal-free catalysts offer a more environmentally friendly alternative to transition-metal catalysts. For instance, the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using a Hantzsch dihydropyridine (B1217469) as the hydrogen source has been shown to produce optically active indolines with high enantioselectivities. nih.gov Further research in this area could lead to the development of more robust and versatile Brønsted acid catalysts for the synthesis of complex dihydroindole structures.
The asymmetric functionalization of the indole ring is another key strategy. Rhodium(II)-catalyzed enantioselective C–H functionalization of indoles with diazo compounds has been demonstrated to produce α-alkyl-α-indolylacetates in high yield and enantioselectivity. nih.gov The extension of such methodologies to create chiral centers at the 3-position of the dihydroindole ring, followed by acetylation, would be a direct route to the target compounds.
Exploration of Novel Catalytic Systems for Dihydroindole Transformations
The discovery of novel and more efficient catalytic systems is a driving force in chemical synthesis. For dihydroindole chemistry, this involves not only the synthesis of the core structure but also its subsequent functionalization.
Transition-metal catalysis remains a powerful tool. Iridium-based catalysts, for example, have been successfully employed for the asymmetric hydrogenation of unprotected indoles. cam.ac.uk The development of dual-catalysis systems, where two different catalysts work in concert to promote a reaction sequence, is an emerging trend. For instance, a ruthenium-NHC catalyst has been shown to act as both a homogeneous and heterogeneous catalyst for the complete hydrogenation of indoles to octahydroindoles. pnas.org Such systems could be adapted for the selective hydrogenation of the pyrrole (B145914) ring of indoles, followed by a catalytic acetylation step.
Frustrated Lewis pairs (FLPs) are also emerging as a powerful tool for the hydrogenation of indoles. The use of triarylborane catalysts in an FLP system with the indole substrate allows for the heterolytic cleavage of hydrogen and subsequent hydrogenation. chemrxiv.org Research into new FLP combinations could lead to more efficient and selective hydrogenation processes under milder conditions.
The functionalization of the dihydroindole scaffold is another area where novel catalytic systems are needed. Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds through the direct coupling of two C-H bonds, offer an atom-economical approach to functionalization. beilstein-journals.org The development of catalysts that can selectively functionalize the C3 position of a dihydroindole would be highly valuable.
Advancements in Spectroscopic Characterization and Data Interpretation
As synthetic methodologies become more sophisticated, the need for advanced analytical techniques to characterize the resulting complex molecules becomes more critical. For chiral dihydroindole acetates, a combination of spectroscopic methods is essential for unambiguous structure elucidation and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely used to determine the connectivity of atoms. nih.govyoutube.com For complex molecules like dihydroindoles, dynamic NMR analysis can provide insights into conformational isomers. rsc.org A significant future trend is the integration of computational methods with experimental NMR data. Density functional theory (DFT) calculations can predict NMR chemical shifts with increasing accuracy, aiding in the assignment of complex spectra and even helping to identify misassigned structures of alkaloids. researchgate.netmdpi.comresearchgate.net
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a molecule. When coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing reaction mixtures and purifying products. nih.govmdpi.commdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations, the absolute stereochemistry of a molecule can be determined. researchgate.netru.nl This technique is particularly valuable for complex chiral molecules where traditional methods like X-ray crystallography are not feasible.
Integration with High-Throughput Experimentation and Machine Learning
The fields of high-throughput experimentation (HTE) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules.
High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.govnih.govunl.edu This is particularly useful in the development of new catalytic systems for dihydroindole synthesis, where many variables can influence the reaction outcome. For example, HTE can be used to quickly identify the optimal catalyst and reaction conditions for the asymmetric hydrogenation of a particular indole substrate. nih.gov Automated and miniaturized synthesis platforms, utilizing technologies like acoustic droplet ejection, are enabling reactions to be run on a nanomole scale, dramatically increasing the speed of research. nih.gov
Q & A
Q. What are the common synthetic routes for 3A,7a-dihydro-1H-indol-3-yl acetate, and how do reaction conditions influence yield?
The synthesis of indole derivatives like this compound typically involves cyclization of precursors or functionalization of existing indole scaffolds. For example, similar compounds (e.g., 1-((3αR,7αR)-3α,7α-dihydro-1H-indol-1-yl)ethanone) are synthesized via nitrile oxide cycloaddition followed by Baeyer–Villiger oxidation . Key factors affecting yield include:
- Temperature : Higher temperatures may accelerate reactions but risk side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.
- Purification : Chromatography (e.g., silica gel) is critical for isolating pure products .
Q. How is structural characterization performed for this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify substituents on the indole core and acetate group. For example, the dihydroindole moiety shows distinct coupling patterns in the 3–5 ppm range .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for CHNO: 192.1024).
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers in the bicyclic system .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
Competing reactions (e.g., over-oxidation or dimerization) are minimized by:
- Catalyst selection : Acidic catalysts like p-toluenesulfonic acid (p-TSA) improve regioselectivity in indole functionalization .
- Stepwise protection : Temporary protection of reactive groups (e.g., using Boc or acetyl groups) prevents undesired side reactions .
- Kinetic monitoring : Real-time techniques like in-situ IR or HPLC track intermediate formation and adjust conditions dynamically .
Q. How do structural modifications of this compound influence its biological activity?
Comparative studies of indole derivatives reveal:
- Electron-withdrawing groups (e.g., acetate at position 3) enhance stability but may reduce receptor binding affinity.
- Substituent position : Methyl or ethyl groups at specific positions (e.g., 7a) alter lipophilicity and bioavailability. For example, 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one shows distinct antimicrobial activity compared to unsubstituted analogs .
- Mechanistic insights : The indole core interacts with aromatic residues in enzyme active sites, as shown in molecular docking studies .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies arise due to:
- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) affect activity. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
- Compound purity : HPLC purity >95% is essential; impurities like residual solvents or byproducts (e.g., dimerized indoles) skew results .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard mitigation : While GHS classification data is limited for this compound, indole derivatives often require:
- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
